N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
CAS No.: 1016794-51-6
Cat. No.: VC11670723
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016794-51-6 |
|---|---|
| Molecular Formula | C8H17N3O |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide |
| Standard InChI | InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
| Standard InChI Key | GVZDABQVSXRGAK-UHFFFAOYSA-N |
| Isomeric SMILES | CC1CCCCN1C/C(=N/O)/N |
| SMILES | CC1CCCCN1CC(=NO)N |
| Canonical SMILES | CC1CCCCN1CC(=NO)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a piperidine ring substituted with a methyl group at the 2-position, connected to an ethanimidamide group via a nitrogen atom. The ethanimidamide moiety includes a hydroxyimine () functional group, which confers hydrogen-bonding capabilities and metal-chelating potential . Key structural parameters include:
-
Molecular Formula:
-
Molecular Weight: 171.24 g/mol
-
SMILES:
CC1CCCCN1C/C(=N/O)/N
The piperidine ring adopts a chair conformation, with the methyl group at the 2-position introducing steric hindrance that may influence reactivity and intermolecular interactions .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, as determined by ion mobility spectrometry, are critical for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 172.14444 | 139.2 |
| [M+Na]+ | 194.12638 | 147.1 |
| [M+NH4]+ | 189.17098 | 146.4 |
| [M-H]- | 170.12988 | 140.6 |
These values assist in distinguishing the compound from structural analogs during analytical workflows .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols for N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide are documented, analogous compounds suggest plausible routes:
-
Nucleophilic Substitution: Reacting 2-methylpiperidine with chloroacetimidamide under basic conditions to form the C–N bond.
-
Hydroxylamine Incorporation: Treating intermediate imidoyl chlorides with hydroxylamine to introduce the N-hydroxy group, as seen in related hydroxamic acid syntheses .
A representative reaction sequence might involve:
Reactivity Profile
The hydroxyimine group participates in:
-
Metal Chelation: Formation of stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), relevant in enzyme inhibition studies .
-
Nucleophilic Additions: Reactivity with electrophiles at the imine nitrogen, enabling derivatization for drug discovery .
Physicochemical Properties
Solubility and Partitioning
-
LogP: Estimated at 0.9 (moderate lipophilicity due to the piperidine ring).
-
Aqueous Solubility: ~50 mg/mL at pH 7, enhanced under acidic conditions via protonation of the piperidine nitrogen.
Stability
-
Thermal Stability: Decomposes above 200°C, as inferred from analogs.
-
Photolytic Sensitivity: Susceptible to UV-induced degradation of the N-hydroxy group, necessitating storage in amber containers .
Hypothetical Biological and Pharmacological Relevance
Antimicrobial Activity
Piperidine derivatives often exhibit antimicrobial properties. While direct evidence is lacking, the compound’s ability to disrupt bacterial cell membrane integrity via amine group interactions warrants investigation .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume